(2,6-Dimethylphenoxy)acetoxime
Description
Contextual Significance in Organic Chemistry and Related Fields
(2,6-Dimethylphenoxy)acetoxime, more systematically named 1-(2,6-Dimethylphenoxy)propan-2-one oxime, holds significance primarily as a metabolite of the class Ib antiarrhythmic drug, Mexiletine (B70256). chemicalbook.comchemicalbook.compharmaffiliates.comcymitquimica.com Its study is therefore relevant in the fields of medicinal chemistry and pharmacology for understanding the metabolic pathways of this pharmaceutical agent.
Beyond its role as a metabolite, the structural motifs present in this compound—the phenoxy ether linkage and the oxime group—are of interest in organic synthesis and materials science. Oximes, in general, are versatile functional groups used as intermediates in various chemical transformations. beilstein-journals.orgontosight.aimdpi.com
Nomenclature and Structural Isomerism: The Case of (E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime
The nomenclature surrounding this compound can be ambiguous. While the name "this compound" suggests a derivative of acetone (B3395972), the more precise chemical name is 1-(2,6-dimethylphenoxy)propan-2-one oxime. cymitquimica.comnih.gov This indicates a propane (B168953) backbone with the oxime functional group at the second carbon and a (2,6-dimethylphenoxy) group attached to the first carbon.
The presence of the carbon-nitrogen double bond in the oxime group gives rise to geometrical isomerism. The isomer designated as (E)-1-(2,6-Dimethylphenoxy)propan-2-one oxime refers to the configuration where the hydroxyl group of the oxime and the (2,6-dimethylphenoxy)methyl group are on opposite sides of the C=N double bond. nih.govimpurity.comdalalinstitute.com The IUPAC name for this specific isomer is (NE)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine. nih.gov
Position within the Broader Class of Phenoxy-Substituted Oximes
This compound belongs to the broader class of phenoxy-substituted oximes. This class of compounds has been the subject of extensive research, particularly for their application as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. rsc.orgnih.govnih.gov
The general structure of these reactivators often includes a substituted phenoxyalkyl moiety attached to a pyridinium (B92312) oxime. nih.govresearchgate.net The rationale behind this design is that the lipophilic phenoxyalkyl group can help the molecule penetrate the blood-brain barrier, allowing the oxime group to reactivate AChE in the central nervous system. rsc.orgnih.govnih.gov While this compound itself is not a pyridinium oxime, its core structure is a foundational component of these more complex therapeutic candidates.
Historical and Contemporary Research Trajectories for Related Chemical Entities
Historically, research into oxime-containing compounds has been heavily driven by their role as antidotes to organophosphate poisoning. rsc.orgnih.gov Early research focused on pyridinium oximes like pralidoxime (B1201516) (2-PAM), which are effective peripherally but have limited ability to cross the blood-brain barrier. nih.gov
Contemporary research has shifted towards developing novel oximes with improved properties, such as enhanced blood-brain barrier penetration. This has led to the synthesis and evaluation of numerous substituted phenoxyalkyl pyridinium oximes. nih.govmsstate.eduresearchgate.net Studies have explored how variations in the alkyl chain length and the substituents on the phenoxy ring affect the reactivation efficacy of these compounds against different organophosphates. nih.govresearchgate.net For instance, research has shown that certain novel substituted phenoxyalkyl pyridinium oximes exhibit a greater ability to reactivate brain cholinesterase compared to 2-PAM in animal models. nih.gov This ongoing research highlights the continued importance of the phenoxy-oxime scaffold in the development of new therapeutic agents.
Synthesis of Related Phenoxy-Containing Precursors and Analogs
The availability and purity of the starting materials are crucial for the successful synthesis of this compound. Therefore, understanding the synthetic methodologies for its key precursors is of significant importance.
1 Methodologies for (2,6-Dimethylphenoxy)acetic Acid Production
(2,6-Dimethylphenoxy)acetic acid is a related phenoxy-containing compound whose synthesis shares similarities with the first step of the this compound synthesis. It is typically prepared by reacting 2,6-dimethylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.
One method involves adding 2,6-dimethylphenol to an aqueous alkali solution to form the phenolate, followed by dewatering to obtain the 2,6-dimethylphenolate. This is then mixed with chloroacetic acid and heated to allow the reaction to proceed in a molten state under an inert atmosphere. After cooling, the product is washed and can be purified by recrystallization google.com. Another approach involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of cesium carbonate in dioxane, followed by hydrolysis of the resulting ester with lithium hydroxide google.com.
Table 2: Comparison of Synthetic Methods for (2,6-Dimethylphenoxy)acetic Acid
| Method | Reactants | Reagents/Conditions |
| Molten State Reaction | 2,6-Dimethylphenol, Chloroacetic acid | Aqueous alkali, Heat, Inert atmosphere |
| Esterification & Hydrolysis | 2,6-Dimethylphenol, Ethyl bromoacetate | Cesium carbonate, Dioxane; then Lithium hydroxide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNMCARGAAZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722234 | |
| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-19-3 | |
| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
2 Synthetic Approaches to 2,6-Dimethylphenol and its Derivatives
2,6-Dimethylphenol is a key industrial chemical and its synthesis has been the subject of extensive research. A primary industrial method involves the gas-phase catalytic reaction of phenol (B47542) with methanol (B129727) chemicalbook.comprepchem.comresearchgate.net. This process can yield high purity 2,6-dimethylphenol after rectification chemicalbook.com. Various catalysts have been developed to improve the selectivity and efficiency of this ortho-methylation reaction. For instance, a catalyst system composed of ferric oxide, indium oxide, silicon oxide, chromium oxide, calcium oxide, an alkali metal oxide, and graphite has been reported to achieve a high conversion rate of phenol and high ortho-position selectivity google.com.
Another synthetic route involves the reaction of 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of an acid catalyst, such as sulfuric acid or toluene sulfonic acid, at elevated temperatures. This process effects a rearrangement of the tertiary butyl group to produce 2,6-dimethylphenol google.com. Additionally, 2,6-dimethylphenol can be obtained from coal tar oil or through coal hydrogenation, though these methods may result in lower yields and purity chemicalbook.com. Enzymatic methods, such as the decarboxylation of 4-hydroxy-3,5-dimethylbenzoic acid using a decarboxylase-producing strain, have also been explored chemicalbook.com.
Table 3: Overview of Synthetic Routes to 2,6-Dimethylphenol
| Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions |
| Phenol, Methanol | Metal oxide-based catalysts | Gas-phase, 280-400°C |
| 4-tert-butyl-2,6-dimethylphenol, Phenol | Sulfuric acid or Toluene sulfonic acid | 120-180°C |
| Coal Tar Oil / Coal Hydrogenation | - | Extraction and purification |
| 4-Hydroxy-3,5-dimethylbenzoic acid | Decarboxylase enzyme | 25°C, pH 6.5 |
Chemo- and Regioselectivity in the Synthesis of (2,6-Dimethylphenoxy)acetoxime and its Analogs
The synthesis of this compound typically proceeds through the oximation of the corresponding ketone precursor, (2,6-dimethylphenoxy)acetone. This reaction involves the condensation of the ketone with hydroxylamine (B1172632). A critical aspect of this synthesis is the control of stereochemistry, as the unsymmetrical nature of the ketone can lead to the formation of two geometric isomers: the E and Z isomers. The relative orientation of the hydroxyl group of the oxime to the different substituents on the carbon atom of the C=N double bond defines these isomers.
The ratio of the E and Z isomers formed is often under thermodynamic control and is influenced by the steric and electronic nature of the substituents on the ketone thieme.de. In the case of (2,6-dimethylphenoxy)acetone, the bulky 2,6-dimethylphenoxy group can exert significant steric hindrance, which may favor the formation of one isomer over the other.
Detailed research findings on the stereoselective synthesis of various oximes indicate that the reaction conditions play a crucial role in determining the isomeric ratio. For instance, the choice of solvent and the presence of acids or bases can influence the stereochemical outcome google.comlookchem.com. While specific studies on this compound are not extensively documented in publicly available literature, general principles of stereoselective oxime synthesis can be applied. For example, it has been demonstrated that treating a mixture of E and Z isomers of aryl alkyl ketoximes with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer google.com.
The table below summarizes the potential isomers of this compound.
| Isomer | Structure | Key Differentiating Feature |
| E -isomer | graph TD; A[C=N(OH)] -- CH3; A -- CH2-O-Ar; |
Note: Ar represents the 2,6-dimethylphenyl group.
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the chemical process. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste generation.
Several green approaches have been developed for the synthesis of oximes in general, which can be adapted for the preparation of this compound ijprajournal.comnih.gov. These methods offer sustainable alternatives to traditional synthetic protocols that often rely on hazardous reagents and volatile organic solvents.
Key Green Chemistry Strategies:
Use of Natural Acids: Traditional oximation reactions often use strong mineral acids as catalysts. A greener alternative is the use of natural acids, such as those found in fruit juices, which are biodegradable and less corrosive ijprajournal.com.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent, or "grindstone chemistry," is a significant green chemistry technique. This method involves the grinding of solid reactants, which can lead to high yields and reduced waste nih.gov. For the synthesis of this compound, the solid ketone precursor could be ground with hydroxylamine hydrochloride and a solid base.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of oximation reactions, leading to shorter reaction times and often higher yields compared to conventional heating methods. This can contribute to energy savings.
Use of Eco-Friendly Catalysts: Research has explored the use of various heterogeneous and reusable catalysts for oxime synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include silica-supported reagents and metal oxides zenodo.org.
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation reaction to form an oxime from a ketone and hydroxylamine is inherently atom-economical, as the only byproduct is water.
The optimization of these green synthetic routes involves a systematic study of reaction parameters such as temperature, reaction time, and catalyst loading to achieve the highest possible yield and selectivity while adhering to green chemistry principles.
The following table provides an overview of potential green synthetic approaches for this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Natural Acid Catalysis | Utilization of biodegradable acids from natural sources as catalysts. | Reduced toxicity and environmental impact. |
| Solvent-Free Reaction | Reaction conducted by grinding solid reactants without a solvent. | Minimized waste, lower cost, and simplicity. |
| Microwave Irradiation | Use of microwave energy to accelerate the reaction. | Faster reaction times and improved energy efficiency. |
| Heterogeneous Catalysis | Employment of solid, reusable catalysts. | Easy separation and recycling of the catalyst. |
Chemical Reactivity and Reaction Mechanisms
Oxidative and Reductive Transformations of the Oxime Moiety
The oxime functional group in (2,6-Dimethylphenoxy)acetoxime is susceptible to both oxidation and reduction, leading to a variety of products.
Oxidative Transformations:
Reductive Transformations:
The reduction of the oxime group in this compound can lead to the corresponding primary amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal hydrides (e.g., LiAlH₄), and dissolving metal reductions (e.g., Na/ethanol). The choice of reducing agent can sometimes influence the reaction outcome, with some methods potentially leading to side products. For example, reduction with sodium borohydride (B1222165) in the presence of a transition metal salt like copper(II) sulfate (B86663) can yield both primary and secondary amines.
Table 1: Predicted Products of Oxidative and Reductive Transformations
| Transformation | Reagent Example | Predicted Major Product of this compound |
| Oxidation | Peroxy Acid | 1-(2,6-dimethylphenoxy)-2-nitropropane |
| Oxidation (Cleavage) | Strong Oxidant (e.g., KMnO₄) | 1-(2,6-dimethylphenoxy)acetone |
| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | 1-(2,6-dimethylphenoxy)propan-2-amine |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,6-dimethylphenoxy)propan-2-amine |
Nucleophilic and Electrophilic Interactions of this compound
The oxime group possesses both nucleophilic and electrophilic character. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. For example, it can be alkylated or acylated under appropriate conditions. The oxygen atom of the hydroxyl group also has lone pairs and can participate in nucleophilic reactions.
Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, particularly after activation of the hydroxyl group. The nitrogen atom can also exhibit electrophilic character in certain reactions, such as in the formation of nitrones. The presence of the bulky 2,6-dimethylphenoxy group is expected to sterically hinder the approach of nucleophiles and electrophiles to the oxime center, potentially reducing reaction rates compared to less hindered oximes.
The aryl ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under forcing acidic or reductive conditions.
Acidic Conditions: Cleavage of aryl ethers with strong acids like HBr or HI typically proceeds via nucleophilic attack of the halide ion on the alkyl carbon, with the phenol (B47542) acting as the leaving group. The 2,6-dimethyl substitution on the aromatic ring is likely to increase the stability of the ether linkage towards acid-catalyzed cleavage due to steric hindrance, which impedes the approach of the nucleophile.
Reductive Conditions: Reductive cleavage of aryl ethers can be achieved using methods such as dissolving metal reductions or catalytic hydrogenolysis. The C-O bond of the ether can be cleaved to yield the corresponding arene (2,6-dimethylphenol) and alkane. The efficiency of these reactions can be influenced by the substituents on the aromatic ring.
The aryl ether linkage is generally resistant to oxidation and basic hydrolysis. The steric hindrance provided by the two ortho-methyl groups further enhances its stability against nucleophilic attack at the aromatic ring.
Acid-Catalyzed and Base-Catalyzed Reactions
Acid-Catalyzed Reactions:
The most prominent acid-catalyzed reaction of ketoximes is the Beckmann rearrangement. nih.gov When treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid), this compound would be expected to rearrange to form the corresponding N-substituted amide, N-(1-(2,6-dimethylphenoxy)propan-2-yl)acetamide. The mechanism involves protonation of the hydroxyl group, followed by a concerted migration of the group anti to the departing water molecule.
Acid-catalyzed hydrolysis of the oxime back to the parent ketone, 1-(2,6-dimethylphenoxy)acetone, and hydroxylamine (B1172632) can also occur, often in competition with the Beckmann rearrangement. The reaction conditions can be tuned to favor one pathway over the other.
Base-Catalyzed Reactions:
Oximes are weakly acidic and can be deprotonated by strong bases to form an oximate anion. This anion is a more potent nucleophile than the neutral oxime and can participate in various reactions, such as O-alkylation. However, the aryl ether linkage in this compound is generally stable to basic conditions.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
While specific kinetic and spectroscopic studies on this compound are not available in the reviewed literature, the mechanisms of general oxime reactions have been extensively studied.
Kinetic Studies: Kinetic studies of the Beckmann rearrangement have shown that the rate is dependent on the acid concentration and the nature of the migrating group. For the acid-catalyzed hydrolysis of oximes, kinetic data has helped to elucidate the rate-determining step, which can vary depending on the reaction conditions.
Spectroscopic Studies: Spectroscopic techniques are invaluable for studying the mechanisms of oxime reactions.
NMR Spectroscopy (¹H and ¹³C): Can be used to monitor the progress of a reaction, identify intermediates, and determine the structure of the final products.
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the starting material and products. For example, the disappearance of the O-H stretch and the appearance of an amide N-H and C=O stretch would indicate a successful Beckmann rearrangement.
Mass Spectrometry (MS): Provides information about the molecular weight of the products and can help in their identification through fragmentation patterns.
For this compound, spectroscopic analysis would be crucial to confirm the predicted products of its reactions and to investigate the influence of the bulky aryl ether group on the reaction pathways.
Comparative Reactivity with Related Acetoxime Derivatives
The reactivity of this compound can be compared with other acetoxime derivatives to understand the influence of the O-substituent.
Table 2: Comparative Reactivity of Acetoxime Derivatives
| Derivative | O-Substituent | Expected Relative Reactivity in Beckmann Rearrangement | Rationale |
| Acetone (B3395972) oxime | -H | Baseline | Unsubstituted oxime. |
| O-Methyl acetone oxime | -CH₃ | Lower | The electron-donating methyl group slightly destabilizes the transition state for rearrangement. |
| O-Phenyl acetone oxime | -C₆H₅ | Higher | The electron-withdrawing phenyl group makes the hydroxyl group a better leaving group, facilitating the rearrangement. |
| This compound | -C₆H₄(CH₃)₂ | Higher than O-methyl, potentially similar to or slightly lower than O-phenyl | The 2,6-dimethylphenoxy group is electron-donating overall due to the ether oxygen, but the aromatic ring can also have some electron-withdrawing character. Steric hindrance may also play a role. |
In general, electron-withdrawing groups on the oxygen atom of an oxime tend to increase the rate of the Beckmann rearrangement by making the hydroxyl group a better leaving group. Conversely, electron-donating groups can decrease the rate. The 2,6-dimethylphenoxy group presents a combination of electronic and steric effects. The oxygen atom is electron-donating through resonance, which might be expected to slow the reaction. However, the aromatic ring itself can be considered somewhat electron-withdrawing. The significant steric bulk of this group could also influence the reaction kinetics by affecting the solvation of the transition state.
Compared to simple O-alkyl acetoximes, the O-aryl linkage in this compound is expected to be more stable towards certain reductive cleavages. The steric hindrance from the ortho-methyl groups provides additional stability to the aryl ether bond compared to an unsubstituted O-phenyl acetoxime.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While specific experimental spectra for (2,6-Dimethylphenoxy)acetoxime are not widely published, the expected chemical shifts can be predicted based on the compound's structure and data from analogous molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The presence of the oxime group can lead to the existence of (E) and (Z) isomers, which would result in two sets of signals for the nearby protons.
Aromatic Protons: The three protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 6.8-7.2 ppm).
Methylene (B1212753) Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.
Methyl Protons (Aromatic): A sharp singlet for the six equivalent protons of the two methyl groups on the aromatic ring.
Methyl Protons (-C(CH₃)=NOH): A singlet for the three protons of the methyl group attached to the oxime carbon.
Hydroxyl Proton (=NOH): A broad singlet that is exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Computational approaches can be used for the accurate prediction of ¹³C chemical shifts in oxime-containing structures. rsc.org
Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~155 |
| Aromatic C-CH₃ | ~130 |
| Aromatic C-H (ortho/para) | ~129 |
| Aromatic C-H (meta) | ~124 |
| Methylene C (-O-CH₂-) | ~70-75 |
| Oxime C (C=NOH) | ~150-160 |
| Methyl C (Aromatic) | ~16-20 |
| Methyl C (Acetoxime) | ~10-15 |
Note: These are approximate values and can vary based on the solvent and specific isomeric form.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environment in the oxime group. The chemical shift would be characteristic of an sp²-hybridized nitrogen in an oxime, helping to confirm the functional group's presence.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the expected molecular weight is approximately 193.24 g/mol . chemicalbook.com
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺•) is formed. This ion can then undergo fragmentation through various pathways. The analysis of these fragments provides valuable structural information.
Expected Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxime group is a common pathway for ketones and their derivatives. miamioh.edu
Ether Bond Cleavage: The bond between the phenoxy oxygen and the methylene carbon can cleave, leading to the formation of a 2,6-dimethylphenoxide radical or a 2,6-dimethylphenoxy cation (m/z = 121).
McLafferty Rearrangement: This is a possibility if the side chain meets the structural requirements, though it is less common in this specific structure.
Loss of Small Neutral Molecules: Fragments corresponding to the loss of •OH, H₂O, or •NO are often observed in the mass spectra of oximes. libretexts.org
Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
| 193 | [C₁₁H₁₅NO₂]⁺• (Molecular Ion) |
| 178 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 121 | [(CH₃)₂C₆H₃O]⁺ (2,6-dimethylphenoxy cation) |
| 72 | [CH₃-C=NOH-CH₂]⁺• or related fragments |
| 58 | [CH₃-C=NOH]⁺• (Acetoxime cation radical) |
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic wavenumber range.
Expected Characteristic IR Absorption Bands:
O-H Stretch: A broad band in the range of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime.
C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorption bands typically appear just below 3000 cm⁻¹.
C=N Stretch (Oxime): A medium to weak absorption band around 1620-1690 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
N-O Stretch: A band in the 930-960 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene (B151609) ring. In various solvents, oxime derivatives show absorption bands in the 210-350 nm region. shd-pub.org.rs The exact position of the maximum absorbance (λ_max) can be influenced by the solvent used. shd-pub.org.rs
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are essential for separating this compound from starting materials, by-products, or degradation products, as well as for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile or thermally unstable compounds like this compound. As this compound is a known metabolite and potential impurity of the drug mexiletine (B70256), established HPLC methods for mexiletine can be adapted for its analysis. tandfonline.comresearchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed.
Typical RP-HPLC Method Parameters:
Column: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The ratio is optimized to achieve good separation. researchgate.net
Detection: UV detection is standard, with the wavelength set near the λ_max of the compound (e.g., ~260 nm) for optimal sensitivity. researchgate.net
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Interactive Table 3: Example HPLC Conditions for Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
These conditions are based on methods developed for the related compound mexiletine and may require optimization. researchgate.net
Gas Chromatography (GC) is ideal for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated components. This technique is particularly useful for analyzing volatile impurities that may be present in a sample of this compound, such as residual solvents from synthesis or volatile starting materials like 2,6-dimethylphenol.
For polar molecules like oximes, derivatization may be necessary to increase volatility and improve peak shape. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the polar -OH group into a less polar trimethylsilyl (B98337) ether. researchgate.netresearchgate.net
General GC-MS Method Parameters:
Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium is typically used.
Inlet: Split/splitless injection is common, with the inlet temperature set high enough to ensure rapid volatilization without thermal degradation.
Oven Program: A temperature ramp is used to elute compounds with different boiling points at different times.
MS Detector: Operated in electron ionization (EI) mode, often scanning a mass range (e.g., 40-500 amu) to collect full spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific target analytes. researchgate.netnih.gov
This technique is crucial for ensuring the sample is free from volatile organic impurities that could compromise its quality.
Development and Validation of Analytical Protocols for Research Applications
The establishment of robust and reliable analytical protocols is a cornerstone of chemical research, ensuring the accurate identification, characterization, and quantification of a compound. For this compound, a metabolite of the antiarrhythmic drug Mexiletine, the development and validation of such protocols are critical for its structural elucidation and purity assessment in various research contexts. While specific, publicly available, validated analytical methods exclusively for this compound are not extensively detailed in the literature, the well-documented methodologies for its parent compound, Mexiletine, and its other metabolites provide a comprehensive framework. These established protocols can be adapted and validated for the specific analysis of this compound.
The validation of an analytical method demonstrates its suitability for a specific purpose, ensuring that the measurements are accurate, precise, and specific. bohrium.comresearchgate.net This process involves evaluating several performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu For research applications, these protocols are fundamental for confirming molecular structure, determining purity, and identifying any related substances or degradation products.
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) coupled with various detectors are the primary tools for these analyses. bohrium.comresearchgate.netglobalresearchonline.net The development of a suitable method involves optimizing parameters like the choice of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.
Illustrative Research Findings and Validation Parameters
The following sections detail the typical validation parameters that would be established for an analytical protocol for this compound, supported by illustrative data from studies on the closely related compound, Mexiletine, and its impurities. This data serves to exemplify the expected performance of a well-validated method.
A common approach involves developing a stability-indicating reverse-phase HPLC or UHPLC method, which is capable of separating the main compound from its potential impurities and degradation products. bohrium.comtandfonline.com
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is typically assessed by analyzing a series of dilutions of a standard solution. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Interactive Data Table 1: Illustrative Linearity Data for an Analytical Method
| Parameter | Result |
|---|---|
| Analyte | Mexiletine |
| Concentration Range | 2.0 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 1.946x + 2.846 |
This table is based on data for a GC-MS method for Mexiletine. researchgate.net
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Analysis over a short interval of time by the same analyst with the same equipment.
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or different equipment.
Interactive Data Table 2: Illustrative Precision Data
| Precision Level | Concentration (µg/mL) | RSD (%) |
|---|---|---|
| Intra-day | 0.75 | ≤ 2.18 |
| Intra-day | 2.5 | ≤ 2.18 |
| Intra-day | 4.5 | ≤ 2.18 |
| Inter-day | 0.75 | ≤ 5.84 |
| Inter-day | 2.5 | ≤ 5.84 |
| Inter-day | 4.5 | ≤ 5.84 |
This table is based on data for a GC-MS method for Mexiletine. researchgate.net
Accuracy
Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered is calculated.
Interactive Data Table 3: Illustrative Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|
| 3.0 | 99.8 | 1.2 |
| 5.0 | 100.5 | 0.9 |
| 7.0 | 101.2 | 1.5 |
This table is based on data for a GC-FID method for Mexiletine. globalresearchonline.net
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the separation of the analyte peak from other peaks, often confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector or by mass spectrometry (MS). Forced degradation studies are often performed to demonstrate that the method can separate the analyte from its degradation products. tandfonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Interactive Data Table 4: Illustrative Sensitivity Parameters
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.03% of specification level |
| Limit of Quantitation (LOQ) | 0.08% of specification level |
This table is based on data for a UHPLC method for Mexiletine and its impurities. bohrium.com
The development and validation of such analytical protocols are essential for ensuring the quality and reliability of research data for this compound. By adapting and validating methods established for structurally similar compounds, researchers can confidently elucidate its structure and assess its purity.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering insights into molecular structure, stability, and electronic characteristics. These ab initio and semi-empirical methods can predict the thermodynamically stable structures of molecules with a high degree of probability researchgate.net.
A comprehensive computational study of (2,6-Dimethylphenoxy)acetoxime would commence with a thorough conformational analysis to identify the most stable three-dimensional arrangement of its atoms. This process involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The resulting potential energy surface reveals the various conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule.
Furthermore, the acetoxime moiety, C=N-OH, introduces the possibility of tautomerism, specifically nitroso-oxime tautomerism, although this is generally more significant in alpha-dicarbonyl compounds. Quantum chemical calculations can be employed to determine the relative energies of any potential tautomers of this compound to ascertain their relative stabilities and the likelihood of their existence under various conditions.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity wikipedia.org. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgtaylorandfrancis.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.com.
The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO's energy reflects its electron-accepting tendency taylorandfrancis.com. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO taylorandfrancis.com.
For this compound, a FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For instance, the analysis would likely show the HOMO localized on the electron-rich regions such as the oxygen and nitrogen atoms of the oxime group and the phenoxy oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would highlight the electron-deficient areas, which are susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Highest Occupied Molecular Orbital; indicates electron-donating regions. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting regions. |
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to the presence of lone pairs of electrons. The aromatic ring and the methyl groups would exhibit varying degrees of electron density. Such a map provides a visual guide to the molecule's reactivity and its potential interactions with other molecules, such as solvents or biological receptors.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model the mechanisms of chemical reactions, providing insights into reaction kinetics and thermodynamics.
Theoretical modeling can be applied to investigate the synthetic pathways to this compound. For example, the synthesis of acetoxime involves the condensation of acetone (B3395972) with hydroxylamine (B1172632) wikipedia.org. A computational study could model the reaction mechanism of a similar synthesis for the target compound, identifying the transition states and intermediates along the reaction coordinate. This would help in understanding the reaction's feasibility and in optimizing reaction conditions.
Similarly, the degradation pathways of this compound under various environmental or metabolic conditions could be simulated. These calculations would identify the most likely degradation products and the energy barriers associated with different degradation routes, providing valuable information on the compound's stability and persistence.
By analyzing the transition states of potential reactions, computational chemistry can predict the reactivity and selectivity of this compound. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. Lower activation energies correspond to faster reactions.
In cases where a reaction can lead to multiple products, the activation energies for each possible pathway can be calculated to predict the major product. This is particularly relevant for understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility and dynamic behavior of a molecule like this compound.
The conformational space of a molecule refers to the set of all possible three-dimensional arrangements of its atoms that can be achieved through the rotation of single bonds. For this compound, the key rotatable bonds would be those connecting the phenoxy group to the acetoxime moiety. Understanding the preferred conformations and the energy barriers between them is crucial, as the biological activity of a molecule is often dictated by its three-dimensional shape.
An MD simulation of this compound would typically involve the following steps:
System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with water molecules to mimic physiological conditions.
Force Field Application: A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms in the system.
Simulation Run: The simulation is run for a specific period, typically nanoseconds to microseconds, allowing the molecule to explore its conformational space.
Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, is analyzed to identify stable conformations, transition pathways, and dynamic properties.
The insights gained from such simulations can reveal the most energetically favorable shapes of this compound, which are likely to be the conformations that interact with biological targets.
| Simulation Parameter | Typical Value/Condition |
| Software | GROMACS, AMBER, CHARMM |
| Force Field | OPLS-AA, AMBER, CHARMM36 |
| Solvent Model | TIP3P, SPC/E |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 300 K |
| Pressure | 1 atm |
This table represents typical parameters for a molecular dynamics simulation and is for illustrative purposes.
Emerging Research Directions and Future Perspectives
Novel Synthetic Applications of (2,6-Dimethylphenoxy)acetoxime as a Building Block
The reactivity of the oxime ester functionality makes this compound a promising building block in organic synthesis. Oxime esters have gained significant attention as versatile precursors for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. nih.govresearchgate.net
Transition metal-catalyzed reactions, in particular, offer a fertile ground for exploring the synthetic utility of this compound. For instance, copper- and rhodium-catalyzed reactions of oxime acetates have been shown to yield a variety of valuable heterocyclic structures. orgsyn.org The N-O bond of the acetoxime group is susceptible to cleavage under catalytic conditions, generating iminyl radical intermediates. These reactive species can participate in a range of cyclization and cross-coupling reactions. nsf.govdntb.gov.ua
The presence of the 2,6-dimethylphenoxy group is anticipated to play a crucial role in directing the stereochemical outcome of these reactions. The steric bulk of the two methyl groups can influence the approach of reactants and catalysts, potentially leading to high levels of regioselectivity and stereoselectivity. This is a desirable attribute in the synthesis of complex molecules. nih.govresearchgate.net For example, in the synthesis of substituted pyridines from O-acetyl oximes and α,β-unsaturated aldehydes, the substitution pattern on the phenoxy ring could influence the reaction pathway and product distribution. orgsyn.org
Future research could focus on the development of novel annulation and cycloaddition reactions using this compound. For example, [3+2] or [4+2] cycloaddition strategies could provide access to unique heterocyclic frameworks that are otherwise difficult to synthesize. The exploration of photoredox catalysis could also unlock new reaction pathways for this molecule, leveraging the energy of visible light to drive synthetically useful transformations. nsf.gov
| Potential Reaction Type | Catalyst/Conditions | Potential Products | Reference |
| Pyridine Synthesis | Copper(I) salt and secondary amine | Substituted Pyridines | orgsyn.org |
| Pyrroline Synthesis | Transition metal-catalyzed cyclization | Functionalized Pyrrolines | nih.govdntb.gov.ua |
| C-H Functionalization | Transition metal catalysis | Complex Heterocycles | researchgate.net |
| Photoredox Catalysis | Visible light, photosensitizer | Various N-heterocycles | nsf.gov |
Integration of Advanced Computational Methods with Experimental Studies
To fully unlock the potential of this compound, a synergistic approach combining experimental work with advanced computational methods will be indispensable. Molecular modeling and density functional theory (DFT) calculations can provide deep insights into the molecule's structure, reactivity, and the mechanisms of its reactions. nih.govmdpi.com
One key area for computational investigation is the study of E/Z isomerization around the C=N bond of the acetoxime. The relative stability of the isomers and the energy barrier for their interconversion can significantly impact the molecule's reactivity in subsequent synthetic steps. mdpi.comacs.orgnih.gov Computational studies can predict these properties and guide the selection of reaction conditions to favor a desired isomer.
Furthermore, DFT calculations can be employed to elucidate the mechanisms of transition metal-catalyzed reactions involving this compound. By modeling the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how these reactions proceed. researchgate.net This knowledge is crucial for optimizing reaction conditions and for the rational design of new catalytic systems with improved efficiency and selectivity.
Molecular docking studies represent another promising computational avenue, particularly if this compound or its derivatives are explored for biological applications. By simulating the interaction of these molecules with the active sites of proteins and enzymes, it is possible to predict their potential as therapeutic agents. researchgate.netresearchgate.net
| Computational Method | Application | Potential Insights | Reference |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries, activation energies | researchgate.net |
| DFT and ab initio methods | Isomerization Analysis | Relative stabilities of E/Z isomers, isomerization barriers | mdpi.comacs.org |
| Molecular Docking | Biological Activity Prediction | Binding affinities, interaction modes with biomolecules | researchgate.netresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of chemical bonds, electron density distribution | nih.gov |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structural features of this compound open up exciting possibilities for interdisciplinary research, particularly in the fields of chemical biology and materials science.
Chemical Biology:
The oxime ligation is a well-established bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.govwikipedia.orgacs.orgnih.gov This makes oxime-containing molecules valuable tools for labeling and tracking biomolecules such as proteins and glycans in living cells. nih.gov this compound could serve as a precursor to novel chemical probes for such applications. The phenoxyacetic acid scaffold, a core component of the molecule, is also found in a variety of biologically active compounds, suggesting potential applications in drug discovery. jetir.orgnih.govnih.govresearchgate.net Derivatives of this compound could be synthesized and screened for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. jetir.orgmdpi.com
Materials Science:
The phenoxy group is a common building block in high-performance polymers, imparting desirable properties such as thermal stability and chemical resistance. nih.gov The derivatization of this compound could lead to the development of novel monomers for the synthesis of advanced polymers. nih.govthermofisher.com For instance, polymers incorporating this moiety could exhibit unique solubility, processing, and performance characteristics. The potential for creating biodegradable polymers from novel monomers is also an area of significant interest. researchgate.netchemrxiv.org Furthermore, the development of depolymerizable polymers, which can be broken down into their constituent monomers under specific conditions, is a key goal in creating more sustainable materials. psu.edu The reactivity of the oxime ester group could potentially be harnessed to create polymers with tailored degradation profiles.
| Research Area | Potential Application | Key Features | Reference |
| Chemical Biology | Bioorthogonal Labeling | Oxime ligation for tagging biomolecules | nih.govwikipedia.orgacs.org |
| Medicinal Chemistry | Drug Discovery | Phenoxyacetic acid scaffold with potential bioactivity | jetir.orgnih.govnih.gov |
| Polymer Chemistry | Novel Monomer Synthesis | Creation of polymers with unique properties | nih.govnih.govthermofisher.com |
| Materials Science | Sustainable Materials | Development of biodegradable or depolymerizable polymers | researchgate.netchemrxiv.orgpsu.edu |
Q & A
Q. Critical Parameters :
- pH Control : Maintain alkaline conditions (pH 9–10) during alkylation to prevent side reactions.
- Reagent Ratios : A 1:1.2 molar ratio of ketone intermediate to hydroxylamine ensures complete conversion.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Structural Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.25 ppm (singlet, 6H, methyl groups), δ 6.8–7.2 ppm (multiplet, aromatic protons), and δ 8.1 ppm (broad singlet, oxime NH) confirm the substituents.
- ¹³C NMR : Signals at ~155 ppm (C-O) and ~150 ppm (C=N) validate the oxime and ether linkages .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 193.24 (C₁₁H₁₅NO₂) confirms the molecular weight .
- IR Spectroscopy : Absorbances at 3250 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=N stretch) are diagnostic .
Advanced Synthesis Challenge: How can researchers mitigate impurities like unreacted 2,6-dimethylphenol during synthesis?
Methodological Answer:
- Chromatographic Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
- Neutralization and Extraction : After alkylation, neutralize the reaction mixture with dilute HCl and extract unreacted phenol using dichloromethane.
- Crystallization Optimization : Impurities with lower solubility (e.g., phenolic byproducts) are removed via stepwise cooling during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
